molecular formula C14H14N4O3 B2878536 (2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide CAS No. 2097939-56-3

(2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide

Cat. No.: B2878536
CAS No.: 2097939-56-3
M. Wt: 286.291
InChI Key: DDPZROMICJZCJT-QPJJXVBHSA-N
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Description

The compound (2E)-N-methyl-4-[(4-oxo-3,4-dihydrophthalazin-1-yl)formamido]but-2-enamide features a phthalazinone core (4-oxo-3,4-dihydrophthalazin-1-yl) linked via a formamido group to a substituted but-2-enamide chain with an N-methyl moiety. The conjugated enamide group may enhance binding to biological targets, similar to kinase inhibitors like dacomitinib .

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-15-11(19)7-4-8-16-14(21)12-9-5-2-3-6-10(9)13(20)18-17-12/h2-7H,8H2,1H3,(H,15,19)(H,16,21)(H,18,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPZROMICJZCJT-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Substituent Comparisons

Compound ID/Name Molecular Formula Molecular Weight (Da) Key Substituents Source
Target Compound Not explicitly provided ~400 (estimated) Phthalazinone, but-2-enamide, N-methyl N/A
A22 () C27H29F3N4O2 499.23 4,4-Difluorocyclohexane, piperazine, benzyl
B2 () C19H19FN4O2 355.16 Propyl hydrazide, fluorine
Dacomitinib () C24H25ClFN5O2·H2O 487.95 Quinazoline, piperidinyl, chloro-fluorophenyl
3-Isoxazoline Derivatives () C15H13N3O5 (example) ~315 (example) Isoxazoline, methoxy, prop-2-enoate

Key Observations :

  • Size and Complexity : The target compound is likely smaller than A22 (499 Da) but larger than B2 (355 Da), balancing lipophilicity and solubility.
  • B2-B5 () feature alkyl hydrazide chains with fluorine, which may improve metabolic stability and target affinity . Dacomitinib’s quinazoline core and halogenated aryl group are critical for kinase inhibition, suggesting the target compound’s phthalazinone could mimic this interaction . Isoxazoline derivatives () prioritize heterocyclic moieties for antimicrobial activity, contrasting with the target’s enamide focus .

Functional Group Impact on Bioactivity

  • Phthalazinone vs. Quinazoline: Both cores are planar and aromatic, facilitating interactions with ATP-binding pockets in kinases. Dacomitinib’s quinazoline is validated in EGFR inhibition, while phthalazinone derivatives (e.g., A22) are under exploration for similar targets .
  • Enamide Chain: The (2E)-but-2-enamide group in the target compound and dacomitinib may confer rigidity, enhancing binding specificity.
  • Hydrazide vs. Amide : B2-B5 () use hydrazide linkages, which are less stable than amides but offer hydrogen-bonding versatility. The target compound’s formamido group may improve hydrolytic stability .

Table 2: Activity Profiles of Analogs

Compound Type Observed Activity Structural Basis Source
A22/A23 () Not explicitly stated (likely kinase) Bulky substituents for target binding
B2-B5 () Hydrazide-based activity Alkyl chains for membrane interaction
Dacomitinib () EGFR kinase inhibition Quinazoline + enamide synergy
Isoxazoline Derivatives Antimicrobial activity Heterocyclic disruption of pathogens

Inferences for Target Compound :

  • The phthalazinone-enamide combination may align with kinase inhibition, as seen in dacomitinib.
  • The N-methyl group could reduce metabolic degradation compared to hydrazide analogs (B2-B5) .

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